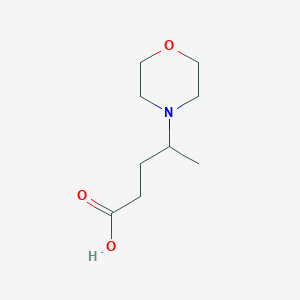

4-Morpholinopentanoic acid

Description

4-Morpholinopentanoic acid is a carboxylic acid derivative featuring a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) attached to the fourth carbon of a pentanoic acid backbone. This structural combination confers unique physicochemical properties, such as enhanced solubility in polar solvents due to the morpholine moiety, which introduces both hydrogen-bonding capacity and basicity. The compound’s molecular formula is C₉H₁₇NO₃, with a molecular weight of 187.24 g/mol.

The morpholine group is often incorporated into pharmaceutical intermediates to modulate bioavailability or target-specific interactions.

Properties

IUPAC Name |

4-morpholin-4-ylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-8(2-3-9(11)12)10-4-6-13-7-5-10/h8H,2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLPNOSNAAPQDSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)N1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Morpholinopentanoic acid typically involves the reaction of morpholine with a suitable precursor, such as a halogenated pentanoic acid derivative. The reaction conditions often include the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent, such as dichloromethane, at room temperature .

Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound under controlled conditions, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 4-Morpholinopentanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced with other nucleophiles under suitable conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride

Substitution: Sodium hydroxide, organic solvents (e.g., dichloromethane)

Major Products:

Oxidation: Ketones, aldehydes

Reduction: Alcohols

Substitution: Various substituted morpholine derivatives

Scientific Research Applications

4-Morpholinopentanoic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

Biology: Investigated for its potential role in modulating biological pathways and interactions with proteins.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of 4-Morpholinopentanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Methylpentanoic Acid (Isocaproic Acid)

- Structure: A branched-chain pentanoic acid with a methyl group at the fourth carbon.

- Properties: Molecular formula: C₆H₁₂O₂; molecular weight: 116.16 g/mol . Lower water solubility compared to 4-morpholinopentanoic acid due to hydrophobic branching. pKa ≈ 4.8 (typical for carboxylic acids).

- Applications : Used in flavor and fragrance industries due to its ester derivatives .

Levulinic Acid (4-Oxopentanoic Acid)

- Structure: A pentanoic acid with a ketone group at the fourth carbon.

- Properties :

- Applications : Key intermediate in biofuel production, biodegradable plastics, and pharmaceutical synthesis .

N-[4-(4-Morpholinylsulfonyl)phenyl]acetamide

- Structure : An acetamide derivative with a morpholine sulfonyl group attached to a phenyl ring.

- Properties :

- Applications: Potential use in enzyme inhibition studies or as a pharmacophore in drug design .

4-(Morpholinosulfonyl)phenylboronic Acid

- Structure : Combines a phenylboronic acid group with a morpholine sulfonyl substituent.

- Properties: Molecular formula: C₁₀H₁₄BNO₅S; molecular weight: 271.10 g/mol . Reactivity in Suzuki-Miyaura cross-coupling reactions due to the boronic acid group.

- Applications : Organic synthesis, bioconjugation, and materials science .

4-Hydroxy-5-(4-Sulfooxyphenyl)pentanoic Acid

- Structure: A pentanoic acid derivative with hydroxyl and sulfated phenyl groups.

- Properties :

- Applications : Biochemical research, particularly in sulfation pathways and metabolite studies .

Comparative Data Table

Biological Activity

4-Morpholinopentanoic acid (4-MPA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores various aspects of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Profile

4-MPA is a morpholine derivative characterized by its pentanoic acid backbone. Its structure allows it to interact with biological systems in unique ways, influencing various biochemical pathways. The compound's activity is often linked to its ability to modulate neurotransmitter systems and exhibit anti-inflammatory properties.

-

Neurotransmitter Modulation :

- 4-MPA has been shown to influence the levels of neurotransmitters such as glutamate and GABA (gamma-aminobutyric acid), which are crucial for maintaining neural excitability and inhibition. This modulation can have implications for conditions such as epilepsy and anxiety disorders.

-

Anti-inflammatory Effects :

- Research indicates that 4-MPA may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This property is particularly relevant in the context of autoimmune diseases and chronic inflammatory conditions.

-

Antioxidant Activity :

- The compound has demonstrated antioxidant properties, which help mitigate oxidative stress—a factor implicated in various diseases including cancer and neurodegenerative disorders.

In Vitro Studies

In vitro studies have provided insights into the biological activities of 4-MPA:

- A study reported that 4-MPA exhibited significant inhibition of pro-inflammatory cytokines in cultured human cells, suggesting potential applications in treating inflammatory diseases .

- Another investigation highlighted its ability to scavenge free radicals, indicating its role as an antioxidant agent .

In Vivo Studies

In vivo studies further elucidate the pharmacological potential of 4-MPA:

- Animal models treated with 4-MPA showed reduced symptoms of colitis, highlighting its therapeutic potential in gastrointestinal disorders .

- Pharmacokinetic studies demonstrated that 4-MPA could achieve effective concentrations in target tissues, supporting its use as a therapeutic agent .

Case Studies

- Treatment of Inflammatory Bowel Disease (IBD) :

- Neuroprotective Effects :

Data Tables

| Biological Activity | Mechanism | Study Type | Findings |

|---|---|---|---|

| Anti-inflammatory | Cytokine inhibition | In vitro | Significant reduction in TNF-α and IL-6 levels |

| Antioxidant | Free radical scavenging | In vitro | Effective at reducing oxidative stress markers |

| Gastrointestinal health | Colitis mitigation | In vivo | Reduced disease activity score compared to controls |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Morpholinopentanoic acid in academic laboratories?

- Methodological Answer : Synthesis typically involves coupling morpholine with a pentanoic acid derivative under controlled conditions. Key steps include:

- Reagent Selection : Use carbodiimide-based coupling agents (e.g., EDC or DCC) to facilitate amide bond formation between morpholine and activated pentanoic acid intermediates .

- Purification : Column chromatography or recrystallization is essential to isolate the compound. Purity should be verified via HPLC (≥95%) and characterized using -NMR and -NMR .

- Reproducibility : Detailed experimental protocols (solvents, temperatures, reaction times) must be documented in the main text or supplementary materials to enable replication .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer :

- Spectroscopic Analysis : Combine -NMR (to confirm proton environments, e.g., morpholine ring protons at δ 3.6–3.8 ppm) and IR spectroscopy (to identify carbonyl stretches near 1700 cm) .

- Chromatographic Validation : Use reverse-phase HPLC with a C18 column and UV detection (λ = 210–254 nm) to assess purity. Compare retention times with authentic standards if available .

- Literature Cross-Reference : Utilize databases like SciFinder or Reaxys to confirm whether the compound is novel or known. For known compounds, cite prior reports of spectral data .

Q. What analytical techniques are critical for quantifying this compound in biological matrices?

- Methodological Answer :

- Sample Preparation : Deproteinize biological samples (e.g., plasma) using acetonitrile or methanol. Centrifuge and filter (0.22 µm) to remove particulates .

- Quantitative Analysis : Employ LC-MS/MS with a deuterated internal standard (e.g., d-4-Morpholinopentanoic acid) to minimize matrix effects. Optimize ionization parameters (e.g., ESI+ mode) for sensitivity .

- Calibration Curves : Validate linearity (R ≥ 0.99) across expected concentration ranges (e.g., 1–1000 ng/mL) and report limits of detection/quantification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound?

- Methodological Answer :

- Meta-Analysis : Systematically compare studies for variables such as assay conditions (e.g., cell lines, incubation times) and compound purity. Inconsistent IC values may arise from differences in buffer pH or solvent systems .

- Dose-Response Validation : Replicate key experiments using standardized protocols (e.g., NIH/3T3 cells for cytotoxicity assays) and include positive/negative controls (e.g., doxorubicin for apoptosis studies) .

- Statistical Rigor : Apply ANOVA or non-parametric tests to assess inter-study variability. Report confidence intervals and effect sizes to contextualize discrepancies .

Q. What strategies optimize the design of structure-activity relationship (SAR) studies for this compound derivatives?

- Methodological Answer :

- Scaffold Modification : Synthesize analogs with variations in the morpholine ring (e.g., N-substitution) or pentanoic acid chain length. Use computational tools (e.g., molecular docking) to predict binding affinities to target proteins .

- High-Throughput Screening : Employ 96-well plate formats to test derivatives against multiple targets (e.g., kinases, GPCRs). Normalize data to Z-scores to identify hits .

- Data Integration : Combine SAR results with pharmacokinetic parameters (e.g., logP, metabolic stability) to prioritize candidates for in vivo studies .

Q. How should researchers address challenges in reproducing spectral data for novel this compound analogs?

- Methodological Answer :

- Spectral Assignment : Use 2D NMR techniques (e.g., HSQC, HMBC) to resolve overlapping signals in complex analogs. For ambiguous peaks, compare with simulated spectra from software like MestReNova .

- Collaborative Verification : Share raw spectral data (e.g., via institutional repositories) for independent validation by peer laboratories .

- Error Documentation : Report instrument parameters (e.g., NMR field strength, solvent suppression methods) and environmental factors (e.g., temperature fluctuations) that may affect reproducibility .

Q. What computational approaches are suitable for modeling the physicochemical properties of this compound?

- Methodological Answer :

- Quantum Mechanical Calculations : Use Gaussian or ORCA to optimize geometries and calculate dipole moments, polarizabilities, and HOMO-LUMO gaps. Compare results with experimental logP and pK values .

- Molecular Dynamics (MD) : Simulate solvation dynamics in water/octanol systems to predict partition coefficients. Validate with experimental shake-flask data .

- Cheminformatics : Leverage platforms like RDKit or KNIME to build QSAR models for toxicity or bioavailability prediction .

Guidance for Data Reporting

- Tables : Include processed data (e.g., IC, -NMR shifts) in the main text. Raw datasets (e.g., HPLC chromatograms, dose-response curves) should be archived in supplementary materials .

- Uncertainty Analysis : Quantify instrumental error (e.g., ±0.01 ppm for NMR) and biological variability (e.g., SEM in triplicate assays) .

- Ethical Compliance : Disclose conflicts of interest and adhere to institutional guidelines for chemical safety and waste disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.